Isobutyraldehyde, semicarbazone
Overview
Description
Isobutyraldehyde is a chemical compound with the formula (CH3)2CHCHO . It is an aldehyde, isomeric with n-butyraldehyde (butanal) . Semicarbazone is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . They are classified as imine derivatives . The molecular formula of Isobutyraldehyde, semicarbazone is C5H11N3O .
Synthesis Analysis
Isobutyraldehyde is produced industrially by the hydroformylation of propene . Semicarbazones are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide . A practical one-pot synthesis of semicarbazone derivatives via semicarbazide has been reported .Molecular Structure Analysis
The molecular structure of Isobutyraldehyde is C4H8O and that of Isobutyraldehyde, semicarbazone is C5H11N3O . Copper (II) complexes with semicarbazones have been synthesized and the semicarbazone ligands were found to be tridentate with NNO-donor atoms .Chemical Reactions Analysis
Semicarbazones are known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells . Various semicarbazone complexes have been synthesized that exhibit biological activities .Physical And Chemical Properties Analysis
Isobutyraldehyde is a colorless volatile liquid . The physical and chemical properties of a material are essential to understand its function as a biomaterial .Mechanism of Action
Semicarbazide is demonstrated to be accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . They are formed from the reaction of an aldehyde or ketone with the terminal -NH2 group of semicarbazide, which behaves very similarly to primary amines .
Safety and Hazards
Future Directions
There is a growing interest in utilizing renewable resources for the production of biofuels through microbial fermentation . The production of isobutanol from Escherichia coli by removing aldehyde reductase activity has been reported . The future direction could be to reduce the content of semicarbazide in the environment and to control the use of nitrofurazone effectively . The toxicity data should be supplemented to reveal its toxic mechanism . Long-term production yielded industrially relevant titers of isobutyraldehyde with in situ product removal .
properties
IUPAC Name |
[(E)-2-methylpropylideneamino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOYNRUZBUMMS-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430607 | |
Record name | NSC405676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyraldehyde, semicarbazone | |
CAS RN |
592-64-3 | |
Record name | Isobutyraldehyde, semicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC405676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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